Phortress

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phortress is a novel, potent, and selective experimental antitumor agent. It belongs to the class of 2-arylbenzothiazoles and is known for its unique mechanism of action, which involves the induction of cytochrome P450 1A1-catalyzed biotransformation. This process generates electrophilic species that covalently bind to DNA, causing lethal damage to sensitive tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phortress is synthesized through a series of chemical reactions involving the condensation of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) with Boc-protected L-lysine in the presence of carbodiimide in methylene chloride. This reaction forms a peptide bond, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, scaling up the quantities of reagents, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Phortress undergoes several types of chemical reactions, primarily driven by its interaction with cytochrome P450 1A1. The key reactions include:

Oxidation: Catalyzed by cytochrome P450 1A1, leading to the formation of electrophilic species.

DNA Adduct Formation: The electrophilic species generated from oxidation covalently bind to DNA, causing strand breaks and cell death.

Common reagents and conditions used in these reactions include cytochrome P450 1A1, molecular oxygen, and the cellular environment of sensitive tumor cells. The major products formed from these reactions are DNA adducts and damaged DNA strands .

Scientific Research Applications

Phortress has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Phortress exerts its effects through a multi-step mechanism:

Selective Uptake: this compound is selectively taken up by sensitive tumor cells.

Aryl Hydrocarbon Receptor Binding: It binds to the aryl hydrocarbon receptor, leading to its translocation into the nucleus.

Cytochrome P450 1A1 Induction: The binding induces the transcription of cytochrome P450 1A1.

Biotransformation: Cytochrome P450 1A1 catalyzes the biotransformation of this compound into electrophilic species.

DNA Adduct Formation: The electrophilic species covalently bind to DNA, causing strand breaks and cell death

Comparison with Similar Compounds

Phortress is part of the 2-arylbenzothiazole class of compounds, which includes several other antitumor agents. Similar compounds include:

2-(4-Amino-3-methylphenyl)benzothiazole (DF 203): The parent compound of this compound, known for its potent antitumor activity.

5-Fluoro-2-(4-aminophenyl)benzothiazole (5F 203): A fluorinated analogue of DF 203, which also exhibits selective cytotoxicity against certain cancer cell lines.

PMX 610: Another fluorine-containing 2-arylbenzothiazole with antiproliferative properties.

This compound is unique due to its lysylamide prodrug form, which enhances its selective uptake and activation in tumor cells, leading to its potent antitumor effects .

Properties

IUPAC Name |

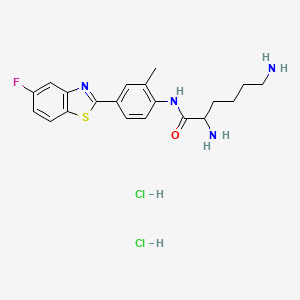

2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4OS.2ClH/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22;;/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSMNTOCJVVFEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.